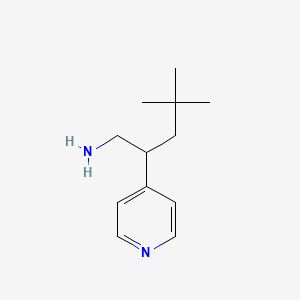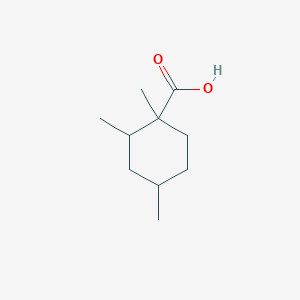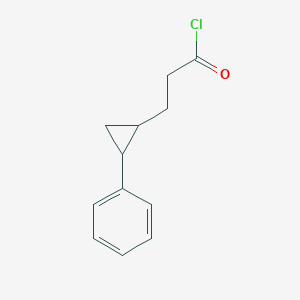
3-(2-Phenylcyclopropyl)propanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Phenylcyclopropyl)propanoyl chloride is an organic compound with the molecular formula C12H13ClO. It is a derivative of propanoyl chloride, featuring a phenylcyclopropyl group attached to the propanoyl chloride backbone. This compound is primarily used in organic synthesis and research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylcyclopropyl)propanoyl chloride typically involves the reaction of 2-phenylcyclopropylmethanol with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
C6H5CH2CH2CH2OH+SOCl2→C6H5CH2CH2CH2COCl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents can also be employed to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Phenylcyclopropyl)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form 3-(2-Phenylcyclopropyl)propanoic acid and hydrochloric acid.
Reduction: Can be reduced to 3-(2-Phenylcyclopropyl)propanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: Conducted under acidic or basic conditions, depending on the desired product.
Reduction: Performed under anhydrous conditions to prevent side reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
3-(2-Phenylcyclopropyl)propanoic acid: Formed by hydrolysis.
3-(2-Phenylcyclopropyl)propanol: Formed by reduction.
Wissenschaftliche Forschungsanwendungen
3-(2-Phenylcyclopropyl)propanoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Material Science: Employed in the synthesis of novel materials with unique properties.
Biological Studies: Used to study the effects of cyclopropyl-containing compounds on biological systems.
Wirkmechanismus
The mechanism of action of 3-(2-Phenylcyclopropyl)propanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The phenylcyclopropyl group can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoyl Chloride: A simpler acyl chloride without the phenylcyclopropyl group.
Benzoyl Chloride: Contains a benzene ring instead of a cyclopropyl group.
Cyclopropanecarbonyl Chloride: Features a cyclopropyl group directly attached to the carbonyl carbon.
Uniqueness
3-(2-Phenylcyclopropyl)propanoyl chloride is unique due to the presence of both a phenyl group and a cyclopropyl group. This combination imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and research.
Eigenschaften
Molekularformel |
C12H13ClO |
|---|---|
Molekulargewicht |
208.68 g/mol |
IUPAC-Name |
3-(2-phenylcyclopropyl)propanoyl chloride |
InChI |
InChI=1S/C12H13ClO/c13-12(14)7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI-Schlüssel |
ATHCDRKBPNGMQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1C2=CC=CC=C2)CCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13198355.png)
![N-[1-(4-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B13198367.png)

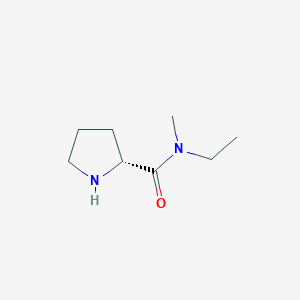
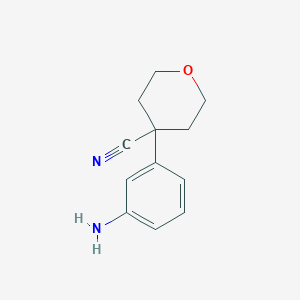
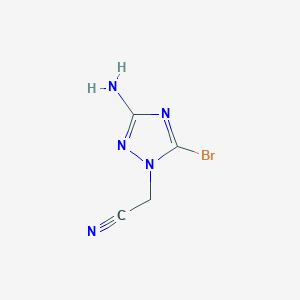
![7,7-Dimethyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13198383.png)

![N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13198386.png)
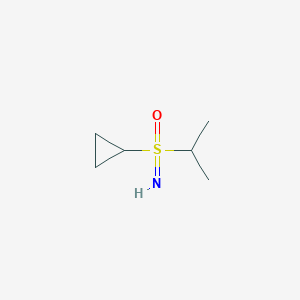

![2-Amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B13198421.png)
